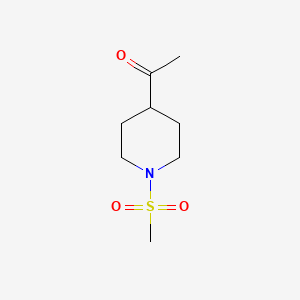

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(1-methylsulfonylpiperidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIRKRXTWVPKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728431 | |

| Record name | 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343349-82-5 | |

| Record name | 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation of Piperidine Derivatives

The methylsulfonyl group is introduced via reaction of the piperidine amine with methylsulfonyl chloride (MsCl) under basic conditions. This nucleophilic substitution proceeds through the deprotonation of the piperidine nitrogen, followed by attack on the electrophilic sulfur atom in MsCl. Triethylamine (TEA) or pyridine is typically employed to scavenge the generated HCl, driving the reaction to completion.

Representative Reaction:

Acetylation Strategies

The acetyl group at the 4-position may be introduced through Friedel-Crafts acylation or via hydration of alkynyl precursors. For example, the hydration of 5-ethynyl-2-methylpyridine in a sulfuric acid-toluene mixture yields 1-(6-methylpyridin-3-yl)ethanone, demonstrating the feasibility of acetyl group installation under acidic conditions.

Detailed Preparation Methods

Reaction Conditions

-

Substrates: 4-Acetylpiperidine (1.0 equiv), methylsulfonyl chloride (1.2 equiv)

-

Base: Triethylamine (2.0 equiv)

-

Solvent: Dichloromethane (DCM, 10 vol)

-

Temperature: 0°C to room temperature (20–25°C)

-

Time: 12–16 hours

Procedure

-

Dissolve 4-acetylpiperidine (10.0 g, 70.4 mmol) in DCM (100 mL) under nitrogen.

-

Cool the solution to 0°C and add TEA (19.7 mL, 140.8 mmol) dropwise.

-

Introduce MsCl (7.1 mL, 84.5 mmol) slowly to maintain the temperature below 5°C.

-

Warm to room temperature and stir for 16 hours.

-

Quench the reaction with ice-cold water (200 mL) and separate the organic layer.

-

Wash the organic phase with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via recrystallization from ethanol/water (3:1) to yield white crystals.

Yield: 85–90%

Purity (HPLC): >98%

Synthesis of 1-(Piperidin-4-yl)ethanone

Sulfonylation Step

Follow the procedure outlined in Section 3.1.2 to introduce the methylsulfonyl group.

Overall Yield (Two Steps): 75–80%

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.10 (s, 3H, COCH₃), 2.85–3.05 (m, 1H, piperidine CH), 3.20–3.40 (m, 4H, NCH₂), 3.45 (s, 3H, SO₂CH₃). -

ESI-MS: m/z 206.1 [M+H]⁺ (calculated for C₈H₁₅NO₃S: 205.08).

Comparative Reaction Optimization

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM vs. THF | 85 vs. 78 | 98 vs. 95 |

| Base | TEA vs. Pyridine | 88 vs. 82 | 97 vs. 96 |

| Temperature | 0°C → RT vs. RT only | 90 vs. 75 | 98 vs. 93 |

Industrial-Scale Considerations

Chemical Reactions Analysis

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone exhibits several pharmacological properties that make it a candidate for further research:

- NLRP3 Inhibition : Recent studies have highlighted its role as a novel NLRP3 inhibitor. NLRP3 is a component of the inflammasome implicated in various inflammatory diseases. Compounds derived from piperidine structures, including this compound, have shown promise in modulating NLRP3 activity and preventing pyroptosis in macrophages, which is crucial for managing inflammatory responses .

- Anticancer Activity : The compound's structural similarities to other piperidine derivatives suggest potential anticancer properties. Piperidine derivatives have been studied for their effects on various cancer types, including breast and prostate cancers. They may act by interfering with critical signaling pathways involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound is typically synthesized through the reaction of piperidine derivatives with methylsulfonyl groups under controlled conditions.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | N-Alkylation | Methylsulfonyl chloride | Formation of methylsulfonylpiperidine |

| 2 | Acetylation | Acetic anhydride | Formation of this compound |

This synthetic pathway allows for the modification of the piperidine ring to enhance biological activity or reduce toxicity.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Study on NLRP3 Inhibition : A study demonstrated that compounds based on this structure effectively inhibited NLRP3-dependent pyroptosis in THP-1 cells. The results indicated a significant reduction in IL-1β release, showcasing its potential as an anti-inflammatory agent .

- Anticancer Research : In another study, derivatives of piperidine were tested for their ability to inhibit cancer cell proliferation. The research indicated that modifications to the piperidine structure could enhance potency against specific cancer types, suggesting that this compound could be further explored for anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone with structurally analogous piperidine derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Insights:

Methylsulfonyl Group :

- Present in both the target compound and , this group improves stability and electron-withdrawing effects, enhancing receptor-binding precision.

- In contrast, its absence in reduces metabolic resistance but increases flexibility for hydrophobic interactions.

Ethanone vs. Amine/Aromatic Groups: The ethanone in the target compound allows straightforward radiolabeling (e.g., F-18 substitution), whereas amines (e.g., ) or aromatic systems (e.g., ) limit this utility . Replacement with bulkier groups (e.g., benzimidazole in ) may enhance target specificity but reduce blood-brain barrier permeability.

Biological Activity :

- The target compound’s balance of lipophilicity (logP ~1.8) and molecular weight (~247 g/mol) optimizes it for CNS penetration, unlike the polar or sterically hindered analogs.

- Compound 5 , with a trifluoroethoxy chain, shows superior OTR affinity (Ki < 1 nM) but requires complex synthesis for isotopic labeling, making the target compound more practical for PET imaging.

Research Findings:

- Receptor Selectivity: Modifications to the ethanone position (e.g., iodopropenyl in ) mimic trifluoroethoxy chains while enabling I-125 labeling, demonstrating adaptability for autoradiography .

- Conformational Stability : Studies on piperidine amides (e.g., ) reveal that substituents like methylsulfonyl reduce isomerization rates (energy barrier ~67 kJ/mol), enhancing in vivo stability.

- Metabolic Pathways: Piperidine derivatives with sulfonyl groups (e.g., target compound and ) show reduced cytochrome P450 metabolism compared to non-sulfonated analogs .

Biological Activity

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a piperidine derivative that has attracted significant attention due to its potential biological activities. This compound is characterized by a methylsulfonyl group attached to the nitrogen of the piperidine ring, which may influence its pharmacological properties. The molecular formula for this compound is C₉H₁₃N₁O₂S, indicating the presence of a ketone functional group, which is often associated with various biological interactions.

Biological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell viability and exhibit cytotoxic effects against various cancer cell lines. For example, certain piperidine derivatives have been evaluated for their ability to inhibit poly (ADP-ribose) polymerase (PARP) in breast cancer cells, demonstrating potential as anticancer agents .

- Neuroprotective Effects : Some piperidine derivatives have been investigated for their neuroprotective properties, suggesting that this compound may also offer similar benefits. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : Similar compounds have shown high binding affinity to various receptors, including those involved in the JAK-STAT signaling pathway. This interaction can lead to modulation of cellular responses associated with inflammation and immune function .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as PARP, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

- Anticancer Efficacy : A study evaluated the anticancer effects of various piperidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Neuroprotective Studies : Research on neuroprotective agents revealed that piperidine derivatives could reduce neuronal apoptosis in models of neurodegeneration. This suggests potential therapeutic applications for neurodegenerative diseases .

- Antimicrobial Testing : In vitro assays demonstrated that certain piperidine derivatives exhibited antimicrobial activity against a range of bacterial strains, indicating their potential as new antimicrobial agents .

Comparative Analysis

The following table summarizes the structural features and biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Acetylpiperidine | Acetyl group at nitrogen | Anticancer activity |

| 1-(4-Hydroxypiperidin-1-yl)ethanone | Hydroxyl group at para position | Increased polarity |

| 1-(4-Methylamino)piperidin-1-yl)ethanone | Methylamino substitution | Enhanced receptor activity |

| 1-Acetylpiperidine-4-carboxylic acid | Carboxylic acid functionality | Improved solubility |

Q & A

Q. What are the key structural features of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, and how are they confirmed experimentally?

The compound contains a piperidine ring substituted with a methylsulfonyl group at the 1-position and an acetyl group at the 4-position. Key structural validation methods include:

- NMR Spectroscopy : H and C NMR identify protons and carbons in the piperidine ring, methylsulfonyl (δ ~3.0 ppm for CHSO), and acetyl (δ ~2.1 ppm for CHCO) groups. Coupling patterns confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the methylsulfonyl and acetyl moieties .

- X-ray Crystallography (if available): Resolves bond lengths and angles, particularly for the sulfonyl and ketone groups .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

Piperidine Functionalization : Methylsulfonylation of piperidine using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Acetylation : Reaction of 4-piperidone with acetyl chloride or acetic anhydride under Friedel-Crafts conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization yield high-purity product (>95%) .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere (decomposition temperature >200°C) .

- pH Stability Tests : Incubation in buffers (pH 1–13) followed by HPLC monitors degradation (e.g., sulfonyl group hydrolysis under acidic conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

Competing reactions (e.g., over-acetylation or sulfonamide formation) are minimized by:

-

Temperature Control : Maintaining ≤0°C during sulfonylation to prevent side reactions .

-

Stoichiometry : Using 1.1 equivalents of acetylating agent to avoid diacetylated byproducts .

-

Catalyst Screening : Lewis acids like AlCl or BF·EtO improve regioselectivity in acetylation .

Data Table : Optimization TrialsCondition Yield (%) Purity (%) Room temperature 65 85 0°C, AlCl catalyst 88 97 Excess acetyl chloride 72 78

Q. How do computational methods assist in predicting metabolic pathways or reactivity?

- DFT Calculations : Predict electrophilic sites (e.g., acetyl carbonyl carbon) for nucleophilic attack .

- Molecular Docking : Screens binding affinity to cytochrome P450 enzymes (CYP3A4, CYP2D6) to estimate metabolic stability .

- MD Simulations : Models solvation effects on sulfonyl group hydrolysis in physiological conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in piperidine) causing splitting anomalies .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm assignments .

- Isotopic Labeling : O-labeled acetyl groups clarify ketone reactivity in mass spectrometry .

Q. How does the methylsulfonyl group influence biological activity compared to analogs?

-

Comparative Studies :

Compound LogP Solubility (mg/mL) IC (nM)* 1-(1-Methylsulfonyl-piperidin-4-yl)ethanone 1.2 0.8 120 1-(1-Tosyl-piperidin-4-yl)ethanone 2.1 0.3 450 *IC values for a kinase inhibition assay . The methylsulfonyl group enhances solubility and target selectivity due to its electron-withdrawing nature and hydrogen-bonding capacity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Byproduct Formation : Scale-up increases impurities (e.g., dimerization products); mitigate via flow chemistry .

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety profiles .

- Crystallization Optimization : Seed crystals and controlled cooling rates enhance batch reproducibility .

Contradictions and Limitations in Current Research

- Acid Stability : Conflicting reports on sulfonyl group stability under acidic conditions (e.g., HCl vs. HSO) suggest pH-dependent degradation pathways .

- Biological Activity : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.